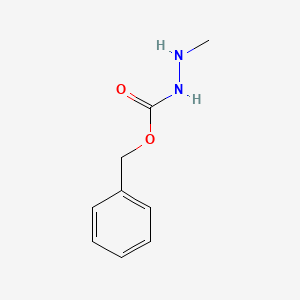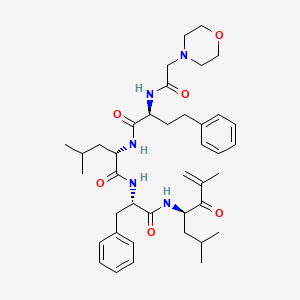
Alkene Leucine Carfilzomib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkene Leucine Carfilzomib is a synthetic compound known for its potent proteasome inhibitory activity. It is primarily used in the treatment of relapsed and refractory multiple myeloma, a type of cancer that affects plasma cells in the bone marrow . Carfilzomib is a second-generation proteasome inhibitor that binds irreversibly to the proteasome, thereby inhibiting its function and leading to the accumulation of proteins within the cell, which ultimately induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alkene Leucine Carfilzomib involves several key steps, starting with the preparation of epoxyketone intermediates. One efficient method involves the condensation of N-Boc-protected leucine with N, O-dimethylhydroxylamine hydrochloride to form a Weinreb amide . This intermediate is then treated with isopropenylmagnesium bromide to yield an α,β-unsaturated ketone . Subsequent reduction with sodium borohydride and cerium chloride produces allylic alcohols, which are then epoxidized using 3-chloroperoxybenzoic acid or potassium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The use of environmentally friendly and low-cost methods, such as the stereoselective preparation of epoxyketone intermediates, is emphasized to ensure efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Alkene Leucine Carfilzomib undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxyketone structure makes it particularly reactive in these types of reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid and potassium permanganate.
Reduction: Sodium borohydride and cerium chloride are frequently used for reduction reactions.
Substitution: Various nucleophiles can be used to substitute functional groups within the molecule.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Alkene Leucine Carfilzomib has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying proteasome inhibition and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including protein degradation and apoptosis.
Medicine: Primarily used in the treatment of multiple myeloma and other cancers.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Alkene Leucine Carfilzomib exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This binding inhibits the proteasome’s function, leading to the accumulation of proteins within the cell. The accumulation of proteins triggers cell cycle arrest and apoptosis through the stabilization of p53, activation of C-Jun NH2-terminal kinase, and deactivation of nuclear factor kappa-B .
Comparison with Similar Compounds
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Ixazomib: A third-generation proteasome inhibitor with similar applications.
Uniqueness
Alkene Leucine Carfilzomib is unique due to its irreversible binding to the proteasome, which results in a more prolonged and potent inhibitory effect compared to reversible inhibitors like bortezomib . Additionally, it has a lower incidence of peripheral neuropathy, making it a safer option for patients .
Properties
Molecular Formula |
C40H57N5O6 |
|---|---|
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(4R)-2,6-dimethyl-3-oxohept-1-en-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O6/c1-27(2)23-33(37(47)29(5)6)42-40(50)35(25-31-15-11-8-12-16-31)44-39(49)34(24-28(3)4)43-38(48)32(18-17-30-13-9-7-10-14-30)41-36(46)26-45-19-21-51-22-20-45/h7-16,27-28,32-35H,5,17-26H2,1-4,6H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t32-,33+,34-,35-/m0/s1 |
InChI Key |
CSADYEVGOVYMHC-SNSGHMKVSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)C(=C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


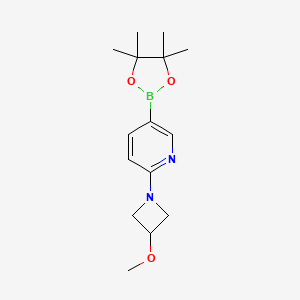
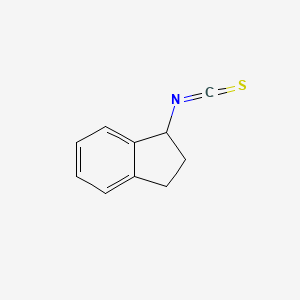
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)



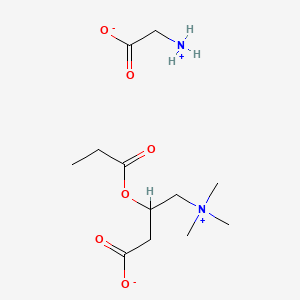
![sulfo 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B12092369.png)

![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)
